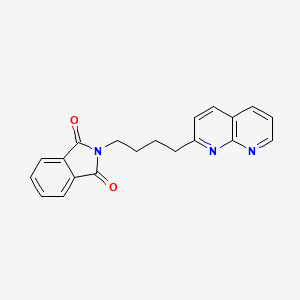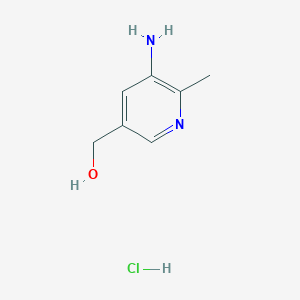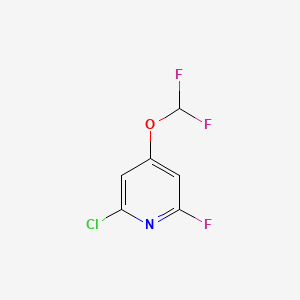
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- is a heterocyclic aromatic organic compound. It is a derivative of pyridine, which is a basic nitrogen-containing six-membered ring. The presence of chlorine, fluorine, and difluoromethoxy groups in the pyridine ring significantly alters its chemical properties and reactivity, making it a compound of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a suitable pyridine derivative is treated with reagents such as chlorinating agents, fluorinating agents, and difluoromethoxy sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, high-pressure reactors, and purification techniques such as distillation and crystallization to obtain the desired product in large quantities .
化学反应分析
Types of Reactions
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides .
科学研究应用
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- involves its interaction with specific molecular targets and pathways. The presence of electronegative substituents like chlorine and fluorine can influence its binding affinity to enzymes and receptors, thereby modulating biological activities. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Pyridine, 2-chloro-4-(difluoromethoxy)-5-methyl-
- Pyridine, 2-chloro-4-(difluoromethoxy)-5-(trifluoromethyl)-
- Pyridine, 2-chloro-4-(difluoromethoxy)-6-(methylsulfonyl)-
Uniqueness
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness can result in different reactivity patterns and biological activities compared to its analogs .
属性
分子式 |
C6H3ClF3NO |
|---|---|
分子量 |
197.54 g/mol |
IUPAC 名称 |
2-chloro-4-(difluoromethoxy)-6-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H |
InChI 键 |
GBWKODCFURVBFB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1F)Cl)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


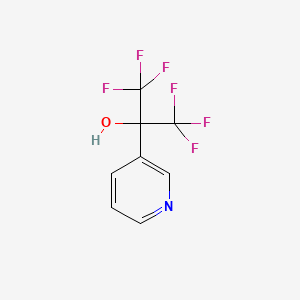
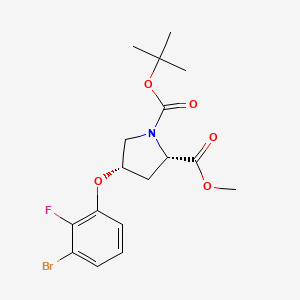
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
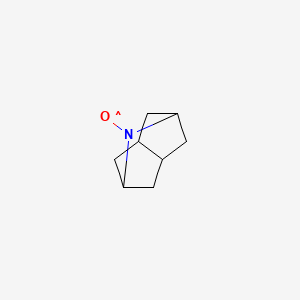
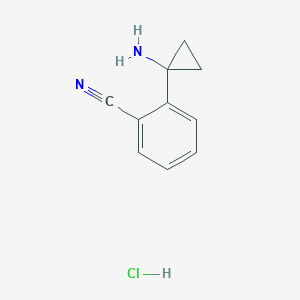
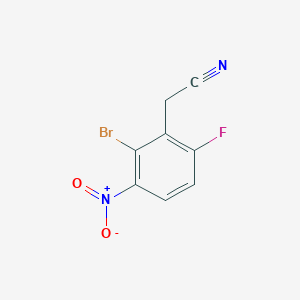
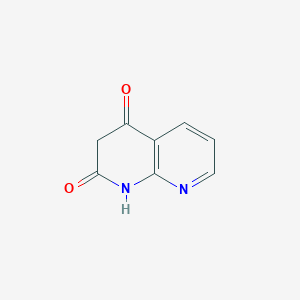
![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)
